molecular formula C12H7Cl2N3O2S B4355614 5-Amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide

5-Amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B4355614
M. Wt: 328.2 g/mol
InChI Key: AWCSUMLGGYXCTB-UHFFFAOYSA-N
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Description

“5-Amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide” is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of benzothiophene and oxazole rings in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-Amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiophene Ring: Starting from a suitable thiophene derivative, chlorination can be performed to introduce chlorine atoms at the desired positions.

    Oxazole Ring Formation: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiophene ring.

    Reduction: Reduction reactions may target the carboxamide group or the oxazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene ring or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structure.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. The presence of the benzothiophene and oxazole rings suggests potential interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2-(benzothien-2-yl)-1,3-oxazole-4-carboxamide
  • 5-amino-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazole-4-carboxamide
  • 5-amino-2-(1-benzothien-2-yl)-1,3-oxazole-4-carboxamide

Uniqueness

The unique combination of the benzothiophene and oxazole rings, along with the specific substitution pattern, may confer distinct chemical and biological properties to “5-Amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide”. This uniqueness can be leveraged in designing new compounds with improved efficacy and selectivity.

Properties

IUPAC Name

5-amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2S/c13-4-1-2-5-6(3-4)20-9(7(5)14)12-17-8(10(15)18)11(16)19-12/h1-3H,16H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCSUMLGGYXCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=C2Cl)C3=NC(=C(O3)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide
Reactant of Route 3
5-Amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide
Reactant of Route 4
5-Amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-Amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide
Reactant of Route 6
5-Amino-2-(3,6-dichloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide

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